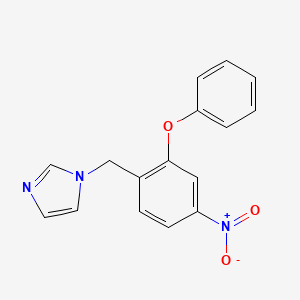

1-(4-nitro-2-phenoxybenzyl)-1H-imidazole

Description

1-(4-Nitro-2-phenoxybenzyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a benzyl group modified with a phenoxy moiety at the 2-position and a nitro group at the 4-position.

Properties

Molecular Formula |

C16H13N3O3 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

1-[(4-nitro-2-phenoxyphenyl)methyl]imidazole |

InChI |

InChI=1S/C16H13N3O3/c20-19(21)14-7-6-13(11-18-9-8-17-12-18)16(10-14)22-15-4-2-1-3-5-15/h1-10,12H,11H2 |

InChI Key |

JIPGEBKJKOMJSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])CN3C=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Scaffold Variations

- 1-(Naphthylalkyl)-1H-Imidazole Analogs (): These compounds replace the phenoxybenzyl group with naphthylalkyl chains.

- Benzimidazole Derivatives ():

Substitution of the imidazole ring with a benzimidazole core (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) introduces additional aromaticity, which may stabilize π-π interactions in target binding . - Trimethoxyphenyl-Substituted Imidazoles ():

The 3′,4′,5′-trimethoxyphenyl group in these analogs enhances electron-donating effects, favoring interactions with tubulin in anticancer applications .

Substituent Effects

| Compound | Key Substituents | Electronic Effects | Biological Relevance |

|---|---|---|---|

| Target Compound | 4-Nitro-2-phenoxybenzyl | Electron-withdrawing (NO₂) | Potential antimicrobial activity |

| 1-(Naphthylalkyl)-1H-Imidazole | Naphthylalkyl chain | Lipophilic | Antiepileptic (ED₅₀: 8–34 mg/kg) |

| 2-(4-Fluorophenyl)-1H-Benzimidazole | 4-Fluorophenyl | Electron-withdrawing (F) | Antifungal, metabolic stability |

| 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole | Trimethoxyphenyl | Electron-donating (OCH₃) | Anticancer (tubulin inhibition) |

Key Insight : The nitro group in the target compound may enhance oxidative stress in pathogens, while electron-donating groups (e.g., OCH₃ in ) improve binding to eukaryotic targets like tubulin .

Pharmacological Activity Comparison

Antiepileptic Activity

Anticancer Activity

- Trimethoxyphenyl Imidazoles (): Exhibit IC₅₀ values in the nanomolar range against cancer cell lines, attributed to tubulin polymerization inhibition .

- Target Compound :

The nitro group could confer pro-drug properties, activating under hypoxic conditions (common in tumors), but this remains speculative without direct data.

Antifungal Activity

- Chitosan Nanoformulations (): Imidazole derivatives like TIO and ECO (log P = 4.4–5.6) show enhanced antifungal delivery via chitosan nanocapsules, leveraging mucoadhesivity and controlled release .

- Target Compound :

High lipophilicity from the benzyl group may improve membrane permeation, but the nitro group’s polarity could reduce bioavailability compared to ECO derivatives.

Physicochemical Properties

| Property | Target Compound | 1-(Naphthylalkyl)-1H-Imidazole | 2-(4-Fluorophenyl)-1H-Benzimidazole |

|---|---|---|---|

| Log P (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~2.8 (polar due to F and NH) |

| Solubility | Low in water | Very low | Moderate in DMSO |

| Metabolic Stability | Nitro group may resist oxidation | Prone to oxidative metabolism | Fluorine enhances stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.